

Application Notes and Protocols for Actin Staining with ATTO 594 Phalloidin

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Compound of Interest

Compound Name: ATTO 594

Cat. No.: B15552726

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Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, division, and intracellular transport. Visualizing the intricate network of filamentous actin (F-actin) is crucial for understanding these fundamental cellular processes. **ATTO 594** phalloidin is a high-performance fluorescent probe designed for the specific and sensitive staining of F-actin in fixed cells and tissues.^[1] Phalloidin, a bicyclic peptide isolated from the *Amanita phalloides* mushroom, binds with high affinity to the grooves of F-actin, stabilizing the filaments and preventing depolymerization.^{[1][2]} When conjugated to the bright and photostable **ATTO 594** dye, it provides a powerful tool for high-resolution fluorescence microscopy.^{[3][4][5]}

ATTO 594 is a rhodamine-based dye characterized by its strong absorption, high fluorescence quantum yield, and excellent water solubility.^{[3][4][5][6]} These properties make **ATTO 594** phalloidin an ideal choice for a variety of imaging applications, from routine fluorescence microscopy to advanced super-resolution techniques.^[5]

Product Information

Properties of ATTO 594 Phalloidin

ATTO 594 phalloidin exhibits exceptional spectral properties and high stability, ensuring reliable and bright F-actin staining. The key characteristics are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	603 nm	[7]
Emission Maximum (λ_{em})	626 nm	[7]
Molar Extinction Coefficient	120,000 M ⁻¹ cm ⁻¹	[7]
Fluorescence Quantum Yield	0.85	[4]
Fluorescence Lifetime	3.9 ns	[4]
Molecular Weight	~1688 g/mol	[6][7]
Solubility	Excellent in water and polar organic solvents	[3][4][5][6]
Photostability	High	[3][4][5][6]

Storage and Handling

- **Storage:** Upon receipt, store the lyophilized product at -20°C, protected from light and moisture.[6]
- **Stock Solution Preparation:** To prepare a stock solution, dissolve the contents of the vial in methanol or dimethyl sulfoxide (DMSO). For example, a 10 nmol vial can be dissolved in 500 μL of methanol to create a 20 μM stock solution.[3]
- **Stock Solution Storage:** Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Considerations

- **Fixation:** The choice of fixative is critical for preserving actin filament structure. Methanol-free formaldehyde (3-4% in PBS) is the preferred fixative, as methanol can disrupt actin filaments.[8][9]
- **Permeabilization:** To allow the phalloidin conjugate to access the intracellular actin filaments, cells must be permeabilized. A brief incubation with a detergent such as Triton X-100 (0.1-

0.5% in PBS) or acetone is recommended.[8][10]

- Blocking: To reduce non-specific background staining, an optional blocking step with 1% Bovine Serum Albumin (BSA) in PBS for 20-30 minutes can be performed before adding the phalloidin conjugate.[8]

Protocol 1: Staining F-Actin in Adherent Cells

This protocol is suitable for cells grown on coverslips or in multi-well plates.

Materials:

- Cells grown on sterile glass coverslips or imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- Methanol-free Formaldehyde, 3.7% in PBS
- Triton X-100, 0.1% in PBS
- **ATTO 594** Phalloidin working solution (e.g., 1:100 to 1:1000 dilution of stock solution in PBS with 1% BSA)
- Mounting medium

Procedure:

- Wash: Gently wash the cells twice with pre-warmed PBS.
- Fix: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[8]
- Wash: Wash the cells two to three times with PBS.
- Permeabilize: Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.[8]
- Wash: Wash the cells two to three times with PBS.

- (Optional) Block: Incubate the cells with 1% BSA in PBS for 20-30 minutes.[8]
- Stain: Incubate the cells with the **ATTO 594** phalloidin working solution for 20-90 minutes at room temperature, protected from light.[10]
- Wash: Wash the cells two to three times with PBS.
- Mount: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image: Visualize the stained actin filaments using a fluorescence microscope with appropriate filters for **ATTO 594** (Excitation/Emission: ~603/626 nm).

Protocol 2: Staining F-Actin in Suspension Cells

Materials:

- Suspension cells
- Poly-L-lysine coated coverslips or slides
- Phosphate-Buffered Saline (PBS), pH 7.4
- Methanol-free Formaldehyde, 3.7% in PBS
- Triton X-100, 0.1% in PBS
- **ATTO 594** Phalloidin working solution
- Mounting medium

Procedure:

- Cell Adhesion: Centrifuge the cells and resuspend them in PBS. Adhere the cells to poly-L-lysine coated coverslips for 15-30 minutes.
- Wash, Fix, Permeabilize, and Stain: Follow steps 1-10 from Protocol 1.

Protocol 3: Staining F-Actin in Paraffin-Embedded Tissue Sections

Materials:

- Paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Triton X-100, 0.2% in PBS
- **ATTO 594** Phalloidin working solution
- Mounting medium

Procedure:

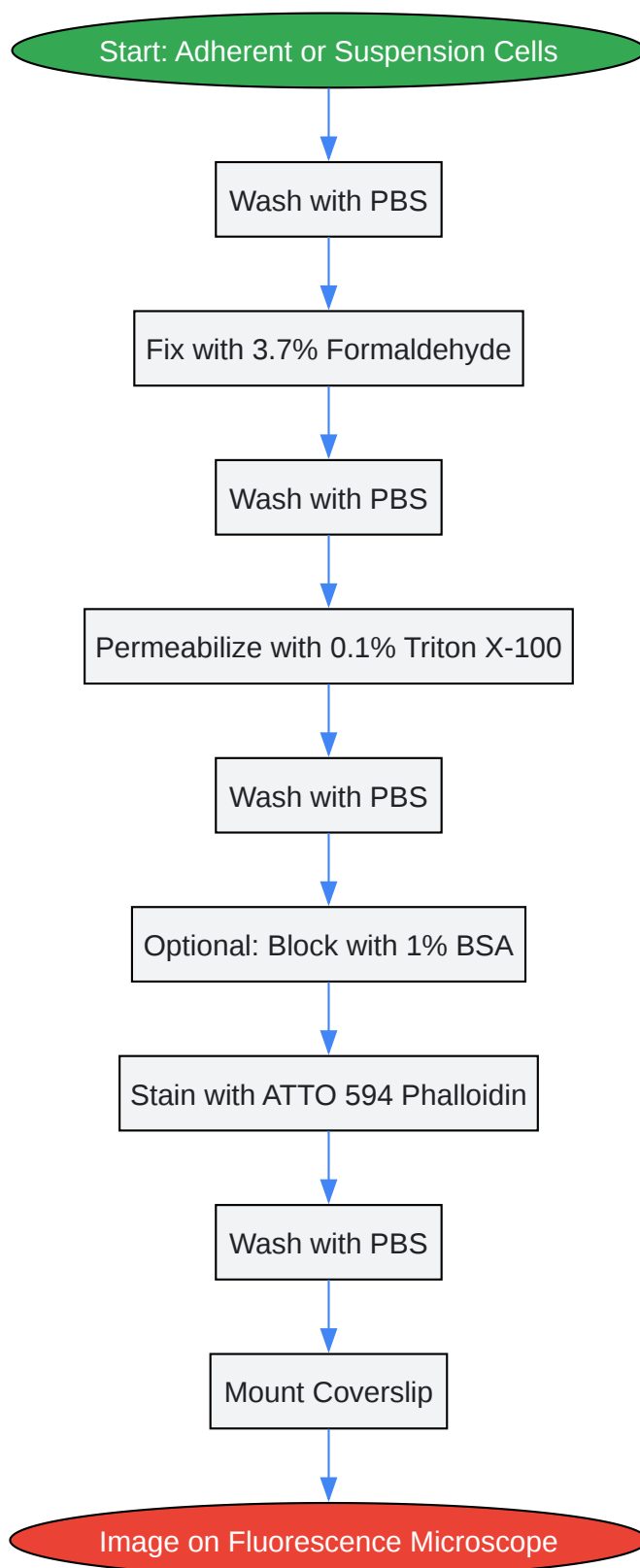
- Deparaffinization:
 - Immerse slides in xylene for 2 x 5 minutes.
 - Immerse slides in 100% ethanol for 2 x 3 minutes.
 - Immerse slides in 95% ethanol for 2 minutes.
 - Immerse slides in 70% ethanol for 2 minutes.
- Rehydration: Rinse slides with deionized water for 5 minutes.
- Wash: Wash slides with PBS for 5 minutes.
- Permeabilization: Incubate slides with 0.2% Triton X-100 in PBS for 10 minutes.

- Wash: Wash slides with PBS for 2 x 5 minutes.
- (Optional) Block: Incubate slides with 1% BSA in PBS for 30 minutes.
- Staining: Incubate slides with **ATTO 594** phalloidin working solution for 60-90 minutes at room temperature in a humidified chamber, protected from light.
- Wash: Wash slides with PBS for 3 x 5 minutes.
- Mount: Mount with an appropriate mounting medium.
- Image: Visualize using a fluorescence or confocal microscope.

Experimental Workflow and Signaling Pathway Diagrams

Actin Staining Experimental Workflow

The following diagram illustrates the general workflow for staining F-actin in cultured cells using **ATTO 594** phalloidin.

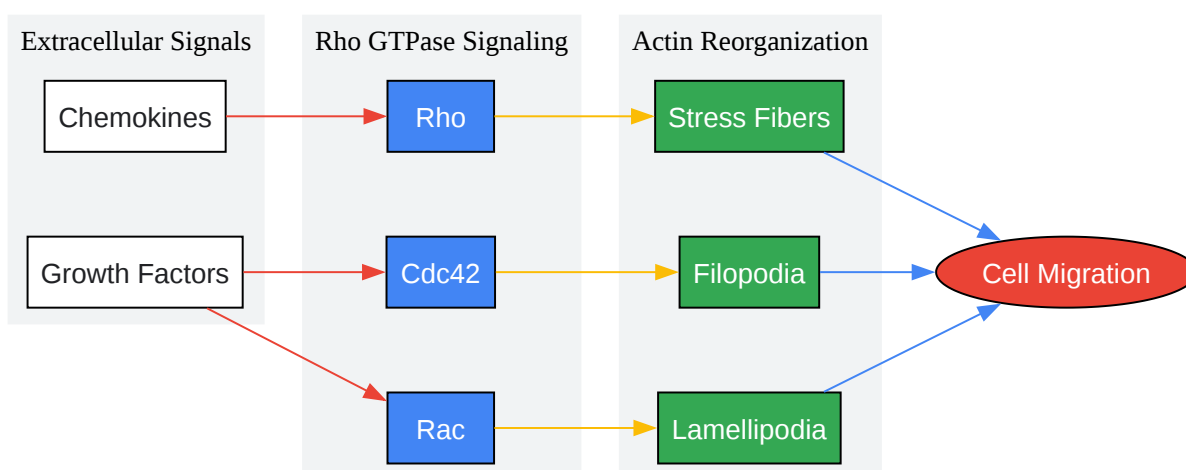


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General workflow for F-actin staining.

Signaling Pathway: Regulation of Actin Dynamics in Cell Migration

Actin cytoskeleton remodeling is a key process in cell migration, which is tightly regulated by various signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are central regulators of actin dynamics.[11] Extracellular signals, such as growth factors or chemokines, activate these GTPases, leading to the formation of distinct actin structures like stress fibers, lamellipodia, and filopodia, which are essential for cell movement.[11] Staining for F-actin with **ATTO 594** phalloidin can be used to visualize these structures and assess the effects of various stimuli or drugs on the actin cytoskeleton and cell migration.



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